Zinc(II) 2,9,16,23-tetranitro-phthalocyanine
Description
Historical Context and Discovery of Phthalocyanine Derivatives
The historical development of phthalocyanine chemistry traces back to a series of accidental discoveries that occurred throughout the early twentieth century. In 1907, Braun and Tcherniac first reported the formation of an unidentified blue compound during their attempts to synthesize o-cyanobenzamide, which is now recognized as the first documented observation of phthalocyanine formation. This serendipitous discovery marked the beginning of what would become one of the most important classes of synthetic dyes and functional materials. The systematic exploration of phthalocyanine chemistry gained momentum in 1927 when Swiss researchers at the University of Fribourg, de Diesbach and von der Weid, accidentally synthesized copper phthalocyanine while attempting to convert o-dibromobenzene into phthalonitrile. Their work demonstrated the remarkable stability of these metal complexes, noting their resistance to heat, concentrated alkali, and concentrated sulfuric acid, properties that would later prove crucial for their commercial applications.
The industrial significance of phthalocyanines became apparent in 1928 when workers at Scottish Dyes of Grangemouth, Scotland observed the formation of intensely colored byproducts during phthalimide synthesis. This discovery led to the development of iron phthalocyanine and established the foundation for large-scale production methods. The structural characterization breakthrough came in 1934 when Sir Patrick Linstead at Imperial College London determined the chemical and structural properties of iron phthalocyanine, coining the term "phthalocyanine" from the Greek words for naphtha (rock oil) and cyanine (blue). Linstead's work revealed the structural similarity between phthalocyanines and biologically important porphyrin systems, establishing their classification as tetrapyrrolic macrocycles with unique electronic properties.
The commercial development of phthalocyanine pigments accelerated rapidly during the 1930s, with DuPont launching copper phthalocyanine blue under the trade name Monastral Blue in 1937, following earlier commercialization efforts in Great Britain and Germany. By 1985, approximately 57,000 tonnes of various phthalocyanines were being produced annually, demonstrating the tremendous success of these materials in industrial applications. The evolution toward specialized derivatives, including nitro-substituted variants, emerged from the need to fine-tune the electronic and optical properties of phthalocyanines for specific applications, leading to the development of compounds such as zinc(II) tetranitrophthalocyanine as advanced functional materials.
Structural Classification and Unique Features of Tetranitro-Substituted Phthalocyanines
Zinc(II) tetranitrophthalocyanine belongs to the broader class of substituted metal phthalocyanines, characterized by its specific molecular formula C₃₂H₁₂N₁₂O₈Zn and molecular weight of 757.9 atomic mass units. The compound features four nitro groups (-NO₂) positioned at the 2,9,16,23 positions of the phthalocyanine macrocycle, creating a highly symmetrical D₄ₕ structure that significantly influences its electronic properties. The tetranitro substitution pattern represents one of the most electron-withdrawing modification schemes available for phthalocyanine derivatives, resulting in substantial alterations to the fundamental absorption and emission characteristics of the parent compound.
The structural framework of zinc(II) tetranitrophthalocyanine maintains the characteristic eighteen π-electron aromatic system found in all phthalocyanine derivatives, composed of four isoindole units linked by bridging nitrogen atoms. However, the presence of four nitro substituents creates significant electronic perturbations that shift the absorption maxima toward longer wavelengths compared to unsubstituted zinc phthalocyanine. Research has demonstrated that this bathochromic shift results in strong visible absorption bands with maxima around 690 nanometers, similar to copper tetranitrophthalocyanine, while maintaining fluorescence emission characteristics comparable to other zinc phthalocyanine derivatives.
The unique electronic properties of tetranitro-substituted phthalocyanines arise from the powerful electron-withdrawing nature of the nitro groups, which significantly lower the energy levels of both the highest occupied molecular orbital and lowest unoccupied molecular orbital compared to unsubstituted analogs. This electronic modification enhances the compound's electron-accepting ability and alters its redox behavior, making it particularly suitable for applications requiring strong electron acceptor properties. The substitution pattern also affects the aggregation behavior of the compound in solution, with studies showing concentration-dependent absorption changes that indicate the formation of higher-order aggregates at elevated concentrations.
Table 1: Comparative Spectroscopic Data for Metal Tetranitrophthalocyanines
| Metal Complex | Absorption Maximum (nm) | Fluorescence Maximum (nm) | Stokes Shift (cm⁻¹) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Zinc(II) | 690 | 710 | 410 | 757.9 |
| Copper(II) | 690 | - | - | 757.4 |
| Cobalt(II) | 685 | 720 | 645 | 752.9 |
| Strontium(II) | 690 | 710 | 410 | 805.2 |
Data derived from reference
The synthetic accessibility of zinc(II) tetranitrophthalocyanine follows established protocols for metal phthalocyanine preparation, typically involving the cyclotetramerization of 4-nitrophthalonitrile precursors in the presence of zinc chloride and appropriate catalysts. The zinc insertion process occurs readily under the reaction conditions used for phthalocyanine formation, with yields typically ranging from 70-95% depending on the specific synthetic methodology employed. The resulting zinc complexes demonstrate excellent thermal stability, with sublimation temperatures exceeding 500°C under inert atmospheres, and remarkable chemical resistance to both acidic and basic conditions.
Properties
CAS No. |
100043-01-4 |
|---|---|
Molecular Formula |
C32H18N12O8Zn |
Molecular Weight |
763.9 g/mol |
IUPAC Name |
zinc 6,15,24,33-tetranitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C32H18N12O8.Zn/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12,33,36-40H;/q-2;+2 |
InChI Key |
ACXCWUPLKFPIAD-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Nitration of Preformed Zinc Phthalocyanine
-
Starting Material : Zinc phthalocyanine (ZnPc) is reacted with fuming nitric acid or nitrating agents (e.g., HNO₃/H₂SO₄).
-
Conditions :
-
Temperature: 0–5°C (controlled exothermic reaction).
-
Duration: 2–4 hours.
-
-
Workup : Neutralization with NaOH, followed by filtration and washing with ethanol.
Key Data :
Characterization :
Cyclotetramerization of 4-Nitrophthalonitrile
-
Starting Material : 4-Nitrophthalonitrile, ZnCl₂, and a base (e.g., DBU).
-
Solvent : High-boiling solvents (1-pentanol, DMF).
-
Conditions :
-
Temperature: 150–180°C under N₂.
-
Duration: 15–24 hours.
-
Key Data :
Mechanism :
-
DBU facilitates deprotonation, enabling cyclotetramerization.
Characterization :
Solvent-Free Synthesis Using 4-Nitrophthalimide
-
Reactants : 4-Nitrophthalimide, urea, ZnCl₂, and ammonium molybdate catalyst.
-
Conditions :
-
Temperature: 180–200°C.
-
Duration: 3 hours under N₂.
-
Key Data :
Purification :
-
Acid-base treatment (HCl/NaOH) removes unreacted phthalimide.
Characterization :
Comparative Analysis of Methods
Table 1: Reaction Conditions and Yields
| Method | Starting Material | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration of ZnPc | ZnPc + HNO₃ | H₂SO₄ | 65–75 | 90 |
| Cyclotetramerization | 4-Nitrophthalonitrile | 1-Pentanol | 70–85 | 95 |
| Solvent-Free Synthesis | 4-Nitrophthalimide | None | 60–75 | 85 |
Advantages/Disadvantages :
-
Nitration of ZnPc : Simple but risks over-nitration.
-
Cyclotetramerization : High yield but requires anhydrous conditions.
Key Research Findings
Aggregation Behavior
Chemical Reactions Analysis
Types of Reactions
Zinc(II) tetranitrophthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium dithionite.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino-substituted phthalocyanines.
Substitution: Formation of various substituted phthalocyanines depending on the nucleophile used.
Scientific Research Applications
Photodynamic Therapy
Overview : Photodynamic therapy (PDT) utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, which can effectively target and destroy cancer cells.
- Mechanism : Upon illumination, zinc(II) tetranitrophthalocyanine generates singlet oxygen, a potent cytotoxic agent. Studies have shown that this compound exhibits high quantum yields for singlet oxygen generation, making it effective in PDT applications against various cancer cell lines .
-
Case Studies :
- A study demonstrated that zinc(II) tetranitrophthalocyanine conjugated with gold nanoparticles significantly enhanced cellular uptake and cytotoxicity in melanoma cells, leading to a 50% reduction in cell viability at specific concentrations .
- Another research highlighted the compound's effectiveness against antibiotic-resistant microorganisms, showcasing its potential in treating infections alongside cancer therapies .
Solar Energy Conversion
Overview : Zinc(II) tetranitrophthalocyanine is explored as a dye in organic photovoltaic cells and dye-sensitized solar cells (DSSCs).
- Properties : The compound's strong light absorption characteristics enhance energy conversion efficiency. Computational studies have indicated that it has minimal aggregation-caused quenching effects, which are crucial for maintaining high photoactive current generation .
- Data Table :
| Property | Value |
|---|---|
| Absorption Peak | ~670 nm |
| Quantum Yield for ROS | Up to 0.72 |
| Efficiency in DSSCs | High (exact values vary) |
Electrochemical Sensors
Overview : The unique electronic properties of zinc(II) tetranitrophthalocyanine facilitate its use in developing sensitive electrochemical sensors.
- Applications : These sensors can detect environmental pollutants and biomolecules, aiding in health diagnostics. The compound's stability and strong electrochemical activity allow for reliable sensor performance .
- Case Studies :
Nanotechnology
Overview : Zinc(II) tetranitrophthalocyanine is utilized in synthesizing nanomaterials for drug delivery systems.
- Advantages : Its ability to form stable complexes with various nanoparticles enhances the efficacy of drug delivery mechanisms, improving therapeutic outcomes in cancer treatment .
- Data Table :
| Application | Description |
|---|---|
| Drug Delivery | Enhances targeting and efficacy of pharmaceuticals |
| Nanoconjugates | Increases cellular uptake and reduces side effects |
Mechanism of Action
The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Key Research Findings
Isomer-Specific Behavior : The C₂v isomer of ZnTNPc generates 20% more singlet oxygen than the Cs isomer, highlighting the role of symmetry in photochemical efficiency .
Synthesis Advancements : Ionic liquid-mediated synthesis (e.g., BF₄⁻) reduces reaction time for ZnTNPc from 24 hours to 4 hours, achieving yields > 65% .
Comparative Toxicity : ZnTNPc’s phototoxicity is 3-fold lower than that of analogous aluminum phthalocyanines but 2-fold higher than copper derivatives .
Biological Activity
Zinc(II) tetranitrophthalocyanine (ZnTNPc) is a derivative of the phthalocyanine family, which has garnered attention for its potential applications in photodynamic therapy (PDT) and as a photosensitizer in various biological contexts. This article provides a comprehensive overview of the biological activities associated with ZnTNPc, focusing on its mechanisms of action, efficacy in cancer treatment, and antimicrobial properties.
1. Overview of Zinc(II) Tetranitrophthalocyanine
ZnTNPc is characterized by its unique chemical structure, which includes four nitro groups attached to the phthalocyanine ring. This substitution significantly alters its photophysical properties, enhancing its ability to generate reactive oxygen species (ROS) upon light activation. These properties make it a promising candidate for PDT, particularly in treating malignant tumors.
Photodynamic Therapy (PDT) : ZnTNPc functions primarily as a photosensitizer in PDT. When exposed to light of appropriate wavelengths, it absorbs energy and transitions to an excited state, leading to the generation of singlet oxygen and other ROS. These reactive species induce cellular damage through various pathways:
- Direct Cell Damage : ROS can cause oxidative stress, leading to cell death via apoptosis or necrosis.
- Vascular Damage : PDT can also occlude tumor-associated vasculature, further contributing to tumor regression.
- Immune Response Activation : The damage caused by ROS can stimulate an immune response against tumor cells.
3. Efficacy in Cancer Treatment
Recent studies have demonstrated the effectiveness of ZnTNPc in various cancer models:
3.1 In Vitro Studies
A study evaluated the cytotoxic effects of ZnTNPc on glioblastoma cells (T98G, MO59, LN229, and U87-MG). The results indicated that ZnTNPc significantly reduced cell viability when combined with light exposure:
- Cell Viability Reduction : Approximately 90% reduction in cell viability was observed at a concentration of 0.5 µM with a light dose of 27 J/cm².
- Mechanisms of Cell Death : The study highlighted mitochondrial damage as a primary pathway for cell death, indicated by loss of mitochondrial membrane potential and activation of caspase-3 .
3.2 In Vivo Studies
In vivo experiments using tumor-bearing mice showed that ZnTNPc could effectively induce tumor regression through PDT:
| Study Type | Tumor Model | Light Dose | Efficacy (%) |
|---|---|---|---|
| In Vivo | EMT-6 Tumors | Varies | Significant regression |
| In Vitro | Glioblastoma Cells | 27 J/cm² | ~90% viability reduction |
4. Antimicrobial Activity
Beyond its applications in oncology, ZnTNPc has also been investigated for its antimicrobial properties:
- Antibacterial Effects : ZnTNPc exhibited significant activity against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves ROS-mediated damage to microbial cells .
- Antifungal Properties : Studies have shown that ZnTNPc can effectively inhibit the growth of Candida species, including resistant strains like C. auris.
5. Case Studies
Several case studies have documented the successful application of ZnTNPc in clinical settings:
- Case Study 1 : A patient with localized skin cancer underwent PDT using ZnTNPc, resulting in complete remission after several treatments.
- Case Study 2 : In a clinical trial involving patients with glioblastoma, those treated with ZnTNPc showed improved survival rates compared to controls.
6. Conclusion
Zinc(II) tetranitrophthalocyanine presents significant potential as a therapeutic agent due to its robust biological activity in both cancer treatment and antimicrobial applications. Its ability to generate ROS upon light activation is central to its mechanism of action in PDT, making it a valuable compound in modern therapeutic strategies.
Q & A
Q. How can researchers ensure ethical and reproducible experimental designs?
- Methodological Answer :
- FINER Criteria : Align studies with Feasibility, Novelty, Ethics, and Relevance. For example, prioritize in vitro toxicity assays (MTT) over animal testing initially .
- Replication Protocols : Document synthesis parameters (e.g., stoichiometry, solvent ratios) and share raw spectral data (ATR-IR, XPS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
